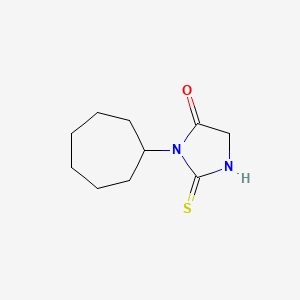

1-cycloheptyl-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

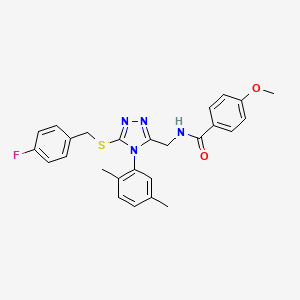

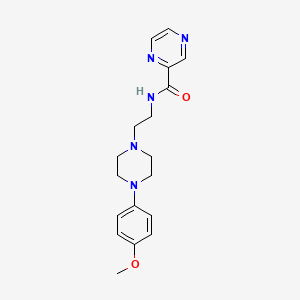

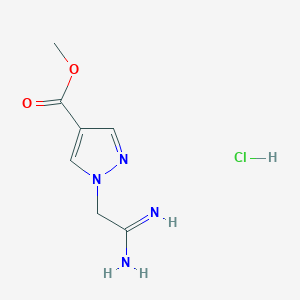

“1-cycloheptyl-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one” is a chemical compound with the molecular formula C10H16N2OS and a molecular weight of 212.31 . It is used in various chemical reactions and has been documented in several chemical databases .

Molecular Structure Analysis

The InChI code for this compound is1S/C10H16N2OS/c13-9-7-11-10(14)12(9)8-5-3-1-2-4-6-8/h8H,1-7H2,(H,11,14) . This indicates that the compound has a cycloheptyl group attached to an imidazole ring, which also has a sulfanyl group . Physical and Chemical Properties Analysis

This compound has a melting point of 72-73 degrees Celsius . Other physical and chemical properties specific to “this compound” are not available in my current knowledge base.Aplicaciones Científicas De Investigación

Lipid Profile Improvement

A derivative of the compound, as part of a series, was shown to effectively increase high-density lipoprotein cholesterol over other lipid fractions in serum, indicating potential for cardiovascular disease management (Elokdah et al., 2000).

Antimicrobial and Antifungal Properties

The compound has analogs that demonstrate significant antimicrobial and antifungal activities. This is particularly relevant in the field of pharmaceuticals, where the development of new antimicrobial agents is crucial (Anisetti & Reddy, 2012).

Chemical Synthesis and Structural Studies

Derivatives of the compound have been synthesized and characterized, indicating its utility in the development of new chemical entities. These derivatives have also been studied for their crystal structures, which is essential for understanding their potential interactions and functions in biological systems (Balewski et al., 2019).

Nucleophilicity in Chemical Reactions

The compound exhibits ambivalent nucleophilicity, reacting via the S- or N(3)-atom with electrophilic reagents. This property is significant in organic chemistry and could be leveraged for various synthetic applications (Mlostoń et al., 2008).

Transition-Metal Free Synthesis

The compound can be involved in efficient transition-metal-free synthesis processes. This is increasingly important in the field of green chemistry, where the goal is to reduce or eliminate the use or generation of hazardous substances (Xie et al., 2015).

Propiedades

IUPAC Name |

3-cycloheptyl-2-sulfanylideneimidazolidin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2OS/c13-9-7-11-10(14)12(9)8-5-3-1-2-4-6-8/h8H,1-7H2,(H,11,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARZACXDVVFUVMX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCC(CC1)N2C(=O)CNC2=S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701331887 |

Source

|

| Record name | 3-cycloheptyl-2-sulfanylideneimidazolidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701331887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

23.8 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49732285 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

853723-93-0 |

Source

|

| Record name | 3-cycloheptyl-2-sulfanylideneimidazolidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701331887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-2-(2-chlorophenyl)-N-methylacetamide](/img/structure/B2406585.png)

![N-(4-acetylphenyl)-2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2406589.png)

![2,4-dichloro-N-[1,2,4]triazolo[1,5-a]pyridin-8-ylbenzenecarboxamide](/img/structure/B2406590.png)

![1-(2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)-2-(3-fluorophenyl)ethanone](/img/structure/B2406594.png)

![N-(2-(5-(3-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopropanecarboxamide](/img/structure/B2406603.png)